Sulfasalazine 3-Isomer

Übersicht

Beschreibung

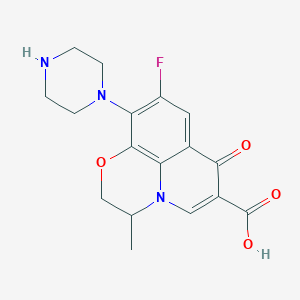

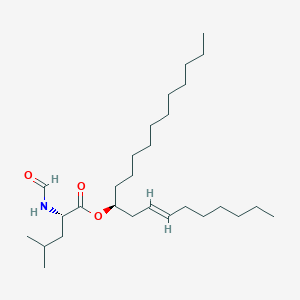

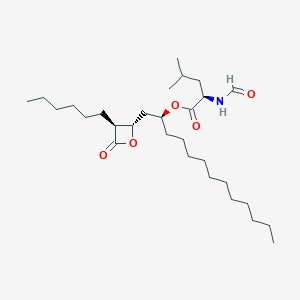

Sulfasalazine 3-Isomer is a chemical compound with the molecular formula C18H14N4O5S . It is structurally related to salicylates and other non-steroidal anti-inflammatory drugs .

Synthesis Analysis

The synthesis of Sulfasalazine involves a reaction between a compound represented by a formula I or a salt thereof and a compound represented by a formula II or a salt thereof to prepare a compound represented by a formula III . The yield of the reaction is high, and the yield can achieve more than 90% .Molecular Structure Analysis

In the solid state, two tautomers of Sulfasalazine are known: an amide tautomer (triclinic polymorph) and an imide tautomer (monoclinic polymorph) . The crystal structural analysis reveals that two Sulfasalazine molecules or anions arrange in a head-to-head fashion involving their pyridyl, amide, and sulfonyl groups in an R22 (7): R22 (8): R22 (7) motif .Chemical Reactions Analysis

Sulfasalazine is metabolized by intestinal bacteria, resulting in the release of sulfapyridine and 5-aminosalicylate . The concentration of Sulfasalazine in the brain was much lower than that in plasma and only 1.26% of Sulfasalazine was detected in the mouse brain when compared to the Sulfasalazine concentration in plasma .Physical And Chemical Properties Analysis

Sulfasalazine 3-Isomer is a chemical compound with the molecular formula C18H14N4O5S . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Sulfasalazine 3-Isomer Applications

Sulfasalazine 3-Isomer is a compound with a variety of applications in scientific research, particularly in the fields of medicine and pharmacology. Below is a detailed analysis of its unique applications across different fields.

Rheumatoid Arthritis Management: Sulfasalazine 3-Isomer has been utilized in the development of lipoidal nanoparticle-based hydrogels for the management of rheumatoid arthritis . These hydrogels aim to provide sustained drug release, which is critical for long-term management of the disease. The use of solid lipid nanoparticles (SLNs) allows for a controlled release mechanism, potentially reducing the frequency of administration and improving patient compliance.

Pancreatic Cancer Therapy: Research has indicated the potential of Sulfasalazine 3-Isomer in targeted therapy for pancreatic cancer . By inhibiting the xc− cystine transporter, Sulfasalazine can lead to intracellular depletion of glutathione, a major free-radical scavenger. This depletion is associated with growth arrest and reduced drug resistance in cancer cells, suggesting that Sulfasalazine could be used to enhance the efficacy of conventional chemotherapeutics like gemcitabine.

Wirkmechanismus

Target of Action

Sulfasalazine primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth and survival. By inhibiting DHPS, sulfasalazine disrupts bacterial growth and proliferation .

Mode of Action

It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking their production .

Biochemical Pathways

Sulfasalazine has been found to promote ferroptosis, a form of programmed cell death, through the PI3K-AKT-ERK1/2 pathway and P53-SLC7A11 pathway . Ferroptosis is characterized by the accumulation of lethal lipid peroxides and is distinct from other forms of cell death like apoptosis and necrosis .

Pharmacokinetics

Sulfasalazine is poorly absorbed (3 to 12%) and its elimination half-life is about 5 to 10 hours . The major part of sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid (5-ASA) and sulfapyridine . Sulfapyridine is almost completely absorbed and eliminated by hydroxylation, glucuronidation and polymorphic acetylation . Of the 5-ASA released from its ‘vehicle’ sulfapyridine in the colon, at least 25% is absorbed and after acetylation is subsequently excreted in the urine .

Result of Action

The molecular and cellular effects of sulfasalazine’s action include the promotion of ferroptosis and the inhibition of inflammation . In the context of rheumatoid arthritis, sulfasalazine promotes the ferroptosis of fibroblast-like synoviocytes (FLSs), which results in the perturbation of downstream signaling and the development of rheumatoid arthritis .

Action Environment

The effective cleavage of sulfasalazine depends on an intact colon and transit time . It is markedly reduced in patients taking antibiotics and after removal of the large bowel . Environmental factors such as the presence of intestinal bacteria and the pH of the gastrointestinal tract can influence the action, efficacy, and stability of sulfasalazine .

Zukünftige Richtungen

Sulfasalazine has become a common second-line drug for the treatment of rheumatoid arthritis (RA) and has been used for decades either alone or in combination with other RA therapeutics for treating rheumatic diseases . Future research may focus on improving the pharmacologically relevant properties of Sulfasalazine .

Eigenschaften

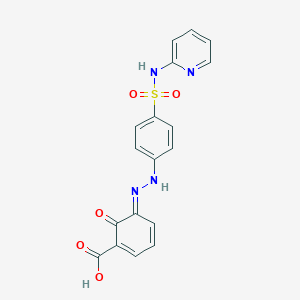

IUPAC Name |

2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKGJJSJEOATBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859505 | |

| Record name | Sulfasalazine 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfasalazine 3-Isomer | |

CAS RN |

66364-71-4 | |

| Record name | Sulfasalazine 3-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfasalazine 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFASALAZINE 3-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)